Sivelestat sodium

Postoperative ARDS prevention Cardiovascular surgery Randomized controlled trial

Researchers studying ALI/ARDS often face confounding off-target effects from broad-spectrum protease inhibitors. Sivelestat sodium (Elaspol; ONO-5046) solves this with a highly selective, competitive inhibition of human neutrophil elastase (IC50=44 nM, Ki=0.2 µM) and no activity against trypsin, thrombin, plasmin, kallikrein, chymotrypsin, or cathepsin G even at 100 µM. • Clinically validated: approved in Japan & Korea for ALI/ARDS; 46% relative reduction in ARDS incidence (16.8% vs 31.2%, P<.001) and 79% relative reduction in 90-day mortality (1.1% vs 5.2%, P=.02) in randomized trials. • Supply assurance: high-purity (≥98%) solid, shipped at ambient temperature with global delivery. Bulk quantities available for institutional procurement.

Molecular Formula C20H22N2NaO7S
Molecular Weight 457.5 g/mol
CAS No. 150374-95-1
Cat. No. B1662473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSivelestat sodium
CAS150374-95-1
Synonymssodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate
Molecular FormulaC20H22N2NaO7S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]
InChIInChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);
InChIKeyYIPPOMHPJSWADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sivelestat Sodium: Selective Neutrophil Elastase Inhibitor


Sivelestat sodium (also referred to as sivelestat sodium hydrate, ONO-5046) is a competitive, small-molecule inhibitor of human neutrophil elastase, a serine protease released by activated neutrophils during inflammatory responses [1]. Approved in Japan (marketed as Elaspol) and the Republic of Korea for the treatment of acute lung injury including acute respiratory distress syndrome in patients with systemic inflammatory response syndrome [2], it acts by blocking neutrophil elastase activity, thereby limiting tissue damage and attenuating inflammatory signaling pathways that contribute to lung injury [3]. Sivelestat sodium exhibits an IC50 of 44 nM (0.044 µM) against human neutrophil elastase with a Ki of 0.2 µM, and demonstrates minimal to no inhibitory activity across a broad panel of other proteases .

1Selective neutrophil elastase pathway study tool
2Research on neutrophil-driven inflammatory cascades
3Acute lung injury and ARDS mechanistic research

Sivelestat Sodium vs. Generic Protease Inhibitors


While several anti-inflammatory and protease-inhibiting agents exist in critical care, sivelestat sodium occupies a distinct pharmacological niche as a selective inhibitor of neutrophil elastase rather than a broad-spectrum protease inhibitor. Unlike ulinastatin, a urinary trypsin inhibitor that non-selectively targets multiple serine proteases, sivelestat sodium exhibits an IC50 of 44 nM specifically against human neutrophil elastase with essentially no activity at a range of other proteases [1]. This target specificity is pharmacologically meaningful because neutrophil elastase is a key mediator of endothelial injury, increased vascular permeability, and alveolar epithelial damage in acute lung injury and acute respiratory distress syndrome [2]. Broad-spectrum alternatives such as ulinastatin or aprotinin act on multiple proteolytic pathways simultaneously, which may alter efficacy and safety profiles in distinct ways. The selective mechanism of sivelestat sodium allows for targeted interruption of the neutrophil-driven inflammatory cascade without broadly suppressing other proteolytic systems essential for normal physiological functions [3].

Target
Sivelestat Sodium
Selective neutrophil elastase inhibition (IC50 44 nM, no activity at other proteases).
Generic Substitute
Ulinastatin / Broad-Spectrum Inhibitors
Inhibits trypsin, chymotrypsin, plasmin – lacks single-target selectivity.
Broad-spectrum inhibition may alter multiple proteolytic pathways and confound elastase-specific mechanistic endpoints; selectivity mismatch limits direct replacement in neutrophil elastase-focused research.

Sivelestat Sodium: Comparative Evidence


ARDS and Mortality vs. Placebo in Cardiac Surgery

In a single-center randomized placebo-controlled trial enrolling 424 adult patients undergoing cardiovascular surgery, postoperative continuous intravenous infusion of sivelestat sodium (0.2 mg/kg/h starting immediately after ICU admission for up to 7 days) was directly compared to volume-matched saline placebo. Sivelestat significantly reduced the incidence of postoperative ARDS compared to placebo [1].

Post-op ARDS Incidence
Head-to-head
Sivelestat: 16.8%
vs
Placebo: 31.2%
P < .001
Supports post-surgical ARDS endpoint context.
Single-center RCT; N=382; cardiac surgery.
Postoperative ARDS prevention Cardiovascular surgery Randomized controlled trial

Ulinastatin Combination vs. Monotherapy in Sepsis ARDS

A comparative analysis evaluated sivelestat sodium hydrate combined with ulinastatin versus ulinastatin alone in 84 patients with sepsis-associated ARDS. The observation group receiving sivelestat sodium hydrate in addition to ulinastatin demonstrated superior outcomes across multiple clinical endpoints [1].

Combination in Sepsis ARDS
Head-to-head
Combo: 95.24%
vs
Mono: 80.95%
P < .05 (effective rate)
Reported endpoint context in sepsis ARDS combination study.
84 patients; lung injury scores, SOFA, APACHE II lower in combo group.
Sepsis-associated ARDS Combination therapy Comparative effectiveness

Ventilator and ICU Stay in Pancreatitis with SIRS

A retrospective study of 102 patients with severe acute pancreatitis complicated by systemic inflammatory response syndrome compared outcomes between those receiving sivelestat and those receiving standard care without sivelestat. After 1 week of treatment, the sivelestat group demonstrated significantly reduced duration of organ support [1].

ICU Stay in Pancreatitis SIRS
Head-to-head
Ventilator use: shorter (P = 0.0400)
ICU stay: shorter (P = 0.0495)
Supports organ-support duration endpoint review in pancreatitis model.
Retrospective; 102 severe acute pancreatitis patients with SIRS.
Severe acute pancreatitis SIRS Organ support duration

Ventilator-Free Days in Pancreatitis-Associated ALI/ARDS

In a study of 35 patients with severe acute pancreatitis complicated by ALI/ARDS requiring mechanical ventilation, patients receiving sivelestat sodium hydrate were compared to those receiving standard care without sivelestat. The sivelestat group exhibited significantly more ventilator-free days and shorter ICU stays [1].

VFD in Pancreatitis ALI/ARDS
Head-to-head
VFD: 18.1 vs 14.2 days (P < .01)
ICU: 10.3 vs 14.4 days (P < .01)
Supports ventilator-free day endpoint in pancreatitis ALI/ARDS models.
35 patients; 10-day measurement period.
ALI/ARDS Severe acute pancreatitis Ventilator-free days

Selectivity for Neutrophil Elastase

Sivelestat sodium demonstrates high potency and selectivity for neutrophil elastase compared to broad-spectrum protease inhibitors such as ulinastatin, which inhibits multiple serine proteases including trypsin, chymotrypsin, and plasmin. Sivelestat sodium exhibits an IC50 of 44 nM (0.044 µM) against human neutrophil elastase and displays no activity at a range of other proteases [1].

Neutrophil Elastase Selectivity
In vitro
IC50 = 44 nM; Ki = 0.2 µM
No activity at other proteases tested
Supports target selectivity for neutrophil elastase pathway research.
Enzymatic assay; N-methylsuccinyl-Ala-Ala-Pro-Val-AMC substrate.
Enzyme selectivity Protease inhibition Target specificity

Meta-Analysis: Mortality in Septic ARDS

A 2025 systematic review and meta-analysis of 17 studies involving 5,062 patients with septic ARDS evaluated the effectiveness of sivelestat against controls. The analysis found a significant reduction in mortality risk associated with sivelestat treatment [1].

Septic ARDS Mortality Meta
Meta-analysis
OR 0.63 (95% CI 0.48–0.84)
PaO2/FiO2 improvement
Supports pooled mortality endpoint context in septic ARDS.
17 studies; 5,062 patients.
Septic ARDS Mortality reduction Meta-analysis

Sivelestat Sodium: Clinical & Research Applications


Postoperative ARDS Prophylaxis in Cardiac Surgery

Based on the randomized placebo-controlled trial evidence showing a 46% relative reduction in ARDS incidence (16.8% vs 31.2%, P < .001) and a 79% relative reduction in 90-day mortality (1.1% vs 5.2%, P = .02) [1], sivelestat sodium should be prioritized for prophylactic continuous intravenous infusion (0.2 mg/kg/h for up to 7 days postoperatively) in adult patients undergoing coronary artery bypass grafting, valve surgery, ascending aortic reconstruction, or combined cardiac procedures who are at elevated risk for postoperative pulmonary complications. This application is supported by biomarker evidence demonstrating significant suppression of postoperative neutrophil elastase, IL-6, and other inflammatory mediators [1].

Ulinastatin Combination in Sepsis ARDS

In patients with sepsis-associated ARDS already receiving ulinastatin, the addition of sivelestat sodium hydrate improves the total effective rate from 80.95% to 95.24% (P < .05) and is associated with significantly lower Murray Lung Injury Scores, SOFA scores, and APACHE II scores compared to ulinastatin monotherapy [2]. Although the observed mortality reduction from 52.38% to 35.71% did not reach statistical significance in this specific study (P > .05), the improvements in mechanical ventilation duration, ICU stay, and antimicrobial medication duration support the procurement of sivelestat sodium for use in combination protocols rather than as a standalone replacement for existing therapies [2].

Organ Support Reduction in Pancreatitis with SIRS

For patients with severe acute pancreatitis complicated by systemic inflammatory response syndrome, sivelestat sodium administration is associated with statistically significant reductions in both ventilator use duration (P = 0.0400) and ICU length of stay (P = 0.0495) compared to standard care without sivelestat [3]. In the subset of severe acute pancreatitis patients who develop ALI/ARDS requiring mechanical ventilation, sivelestat sodium provides a 27.5% increase in ventilator-free days (18.1 days vs 14.2 days, P < .01) and a 28.5% reduction in ICU stay (10.3 days vs 14.4 days, P < .01) [4]. These outcomes are particularly relevant for institutions seeking to reduce ICU resource utilization and ventilator-associated complications in this high-morbidity patient population.

Selective Elastase Inhibition for Preclinical Research

For in vitro and in vivo research applications requiring specific inhibition of neutrophil elastase without confounding off-target protease effects, sivelestat sodium is the appropriate choice due to its demonstrated selectivity profile: IC50 of 44 nM against human neutrophil elastase with no detectable activity at a range of other proteases [5]. This contrasts with broad-spectrum alternatives like ulinastatin, which inhibit multiple serine proteases simultaneously. Sivelestat sodium also inhibits NF-κB activation and LTB4-induced neutrophil transmigration in vitro [5], making it suitable for mechanistic studies of neutrophil-driven inflammatory pathways in ALI/ARDS, ischemia-reperfusion injury, and sepsis models.

Application
Selection Property
Validation Focus
Postoperative ARDS Model Research
Neutrophil elastase inhibitory selectivity
ARDS incidence endpoint in surgical models
Sepsis-Associated ARDS Combination Research
Combination protease inhibitor protocol
Lung injury score and ventilation duration endpoints
Acute Pancreatitis with SIRS Research
Ventilator-free day endpoint measurement
ICU stay and ventilator duration endpoints in pancreatitis models
In Vitro / In Vivo Elastase Inhibition Research
Target selectivity vs broad-spectrum proteases
IC50/Ki and off-target protease profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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